Phenyl (S)-2-oxooxazolidine-5-carboxylate
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Overview
Description
Phenyl (S)-2-oxooxazolidine-5-carboxylate is a chemical compound that belongs to the class of oxazolidines It is characterized by the presence of a phenyl group attached to an oxazolidine ring, which contains a carboxylate group at the 5-position and an oxo group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (S)-2-oxooxazolidine-5-carboxylate typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid ester with an isocyanate, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process can be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenyl (S)-2-oxooxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming oxazolidinols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or nitric acid can be used for bromination or nitration reactions, respectively
Major Products:
Oxidation: Oxazolidinones.
Reduction: Oxazolidinols.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Phenyl (S)-2-oxooxazolidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, adhesives, and coatings due to its unique chemical properties
Mechanism of Action
The mechanism of action of Phenyl (S)-2-oxooxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating inflammatory pathways .
Comparison with Similar Compounds
Phenyl oxazolidinone: Similar structure but lacks the carboxylate group.
Phenyl oxazolidinol: Similar structure but has a hydroxyl group instead of an oxo group.
Phenyl thiazolidine: Contains a sulfur atom in the ring instead of an oxygen atom
Uniqueness: Phenyl (S)-2-oxooxazolidine-5-carboxylate is unique due to the presence of both the oxo and carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9NO4 |
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Molecular Weight |
207.18 g/mol |
IUPAC Name |
phenyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C10H9NO4/c12-9(8-6-11-10(13)15-8)14-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m0/s1 |
InChI Key |
CKNRNMFFJYUYCU-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)N1)C(=O)OC2=CC=CC=C2 |
Canonical SMILES |
C1C(OC(=O)N1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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